Physicochemical Drug-Likeness Profile vs. 6-Aryl-4-carboxylic Acid Analogs
The target ethyl ester (CAS 1018151-08-0) has a calculated XLogP3 of 3.9, a topological polar surface area (TPSA) of 57 Ų, and 5 rotatable bonds, parameters that situate it within favorable oral drug-likeness space (Lipinski Rule of Five compliance) . When compared directly to its hydrolyzed 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid counterpart (CAS 39113-25-2, C16H15N3O2, MW 281.31), the ethyl ester increases logP by approximately 1.5–2.0 units (carboxylic acid estimated XLogP ≈ 2.1) and reduces the H-bond donor count from 1 to 0, which is expected to enhance passive membrane permeability relative to the free acid . These property differences arise solely from the C4 functional group (ethyl ester vs. carboxylic acid), making the ester form the preferred intermediate for cellular permeability screening in primary assays where the acid form may be too polar to cross cell membranes unaided.
| Evidence Dimension | XLogP3 (lipophilicity), H-bond donors, TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.9; H-bond donors = 0; TPSA = 57 Ų; MW = 309.37 |
| Comparator Or Baseline | 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 39113-25-2): est. XLogP ≈ 2.1; H-bond donors = 1; TPSA ≈ 70 Ų; MW = 281.31 |
| Quantified Difference | Δ XLogP ≈ +1.8; Δ H-bond donors = –1; Δ TPSA ≈ –13 Ų; Δ MW = +28.06 |
| Conditions | Calculated physicochemical properties based on Molinspiration and XLogP3 algorithms applied to canonical SMILES |
Why This Matters
The higher lipophilicity and zero H-bond donor count of the ethyl ester make it the more membrane-permeable form for cell-based screening, establishing it as the logical procurement choice over the free acid when intracellular target engagement is the primary assay endpoint.
